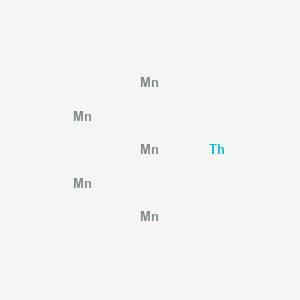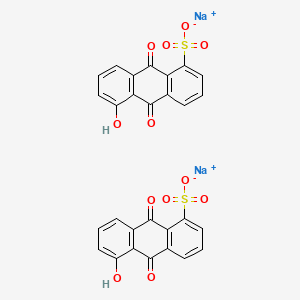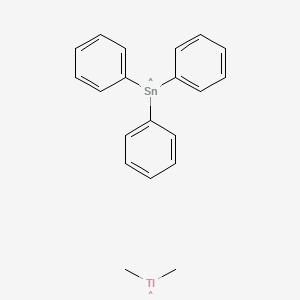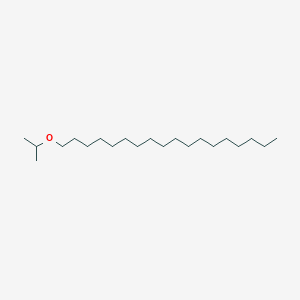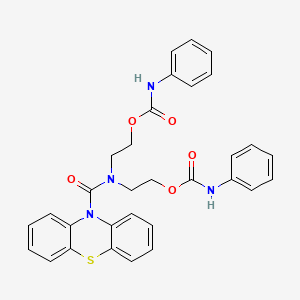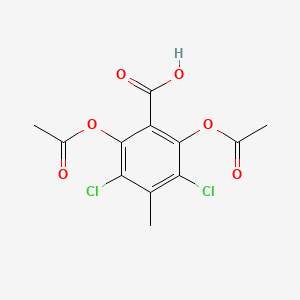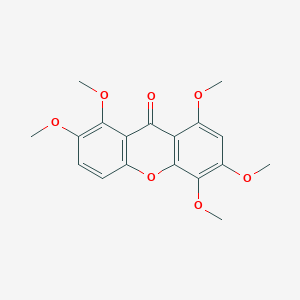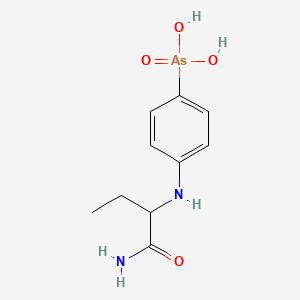
Arsanilic acid, N-(1-carbamoylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsanilic acid, N-(1-carbamoylpropyl)- is an organoarsenic compound. It is a derivative of arsanilic acid, which is known for its use in veterinary medicine and as a feed additive. This compound is characterized by the presence of an amino group and an arsonic acid group, making it a versatile molecule in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsanilic acid, N-(1-carbamoylpropyl)- typically involves the reaction of arsanilic acid with chloroacetamide in the presence of sodium hydroxide and sodium bicarbonate. The reaction is carried out at elevated temperatures (90-100°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Arsanilic acid, N-(1-carbamoylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenate derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Arsanilic acid, N-(1-carbamoylpropyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in antimicrobial therapies.
Industry: It is used in the production of veterinary drugs and as a feed additive to promote growth and prevent diseases in livestock
Wirkmechanismus
The mechanism of action of arsanilic acid, N-(1-carbamoylpropyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including antimicrobial activity and toxicity. The molecular targets and pathways involved are still under investigation, but it is known to affect cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylarsonic acid
- Roxarsone
- Nitarsone
- p-Arsanilic acid
- o-Arsanilic acid
Uniqueness
Arsanilic acid, N-(1-carbamoylpropyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it has a unique combination of amino and arsonic acid groups, making it versatile in various applications .
This detailed article provides a comprehensive overview of arsanilic acid, N-(1-carbamoylpropyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
64046-99-7 |
|---|---|
Molekularformel |
C10H15AsN2O4 |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
[4-[(1-amino-1-oxobutan-2-yl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C10H15AsN2O4/c1-2-9(10(12)14)13-8-5-3-7(4-6-8)11(15,16)17/h3-6,9,13H,2H2,1H3,(H2,12,14)(H2,15,16,17) |
InChI-Schlüssel |
YRDHRSYLZPYAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N)NC1=CC=C(C=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

